molecular formula C14H11ClO3 B6397914 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% CAS No. 1261930-15-7

6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6397914
CAS RN: 1261930-15-7
M. Wt: 262.69 g/mol
InChI Key: CQONRXTZZATYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(2-methoxyphenyl)benzoic acid (6-MPCA) is a versatile compound commonly used in synthetic organic chemistry for a variety of purposes. It is a white crystalline solid with a melting point of 138-140°C and a boiling point of 274-276°C. 6-MPCA is a versatile building block for the synthesis of various substances, including pharmaceuticals, dyes, and other organic compounds. 6-MPCA is a common precursor for the synthesis of substituted benzoic acids, phenols, and other aromatic compounds.

Mechanism of Action

6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% acts as a reagent in the synthesis of various derivatives of benzoic acid, phenols, and other aromatic compounds. It is a versatile building block for the synthesis of various substances, including pharmaceuticals, dyes, and other organic compounds. The reaction of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% with chloroacetyl chloride results in the formation of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% and sodium chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures between 50-100°C.
Biochemical and Physiological Effects
6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% has not been found to have any direct biochemical or physiological effects. It is used as a reagent in the synthesis of various derivatives of benzoic acid, phenols, and other aromatic compounds. The reaction of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% with chloroacetyl chloride results in the formation of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% and sodium chloride.

Advantages and Limitations for Lab Experiments

The use of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% in the laboratory has several advantages. It is a versatile building block for the synthesis of various substances, including pharmaceuticals, dyes, and other organic compounds. It is also relatively inexpensive and readily available. The reaction of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% with chloroacetyl chloride is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures between 50-100°C, making it suitable for laboratory experiments.
There are also some limitations to the use of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% in the laboratory. The reaction of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% with chloroacetyl chloride is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures between 50-100°C, which may not be suitable for all experiments. In addition, 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% is a white crystalline solid with a melting point of 138-140°C and a boiling point of 274-276°C, which may make it difficult to handle in some experiments.

Future Directions

The use of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% in scientific research is expected to continue to grow in the future. It can be used in the synthesis of various derivatives of benzoic acid, phenols, and other aromatic compounds. It can also be used in the synthesis of various pharmaceuticals, such as cefotaxime, cefuroxime, and cefamandole. In addition, 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% can be used in the synthesis of dyes and other organic compounds. 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% can also be used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. Finally, 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% can be used in the synthesis of various materials, such as coatings, adhesives, and catalysts.

Synthesis Methods

6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% is typically synthesized through a reaction between benzene and chloroacetyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% and sodium chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures between 50-100°C.

Scientific Research Applications

6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of dyes and pharmaceuticals. It has also been used as a reagent for the preparation of substituted benzoic acids, phenols, and other aromatic compounds. 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of various derivatives of benzoic acid, such as 2-methoxy-4-chlorobenzoic acid, 4-chloro-2-methoxybenzoic acid, and 4-chloro-2-methoxy-5-nitrobenzoic acid. In addition, 6-Chloro-2-(2-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of various pharmaceuticals, such as cefotaxime, cefuroxime, and cefamandole.

properties

IUPAC Name

2-chloro-6-(2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-12-8-3-2-5-9(12)10-6-4-7-11(15)13(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQONRXTZZATYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689140
Record name 3-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261930-15-7
Record name 3-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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